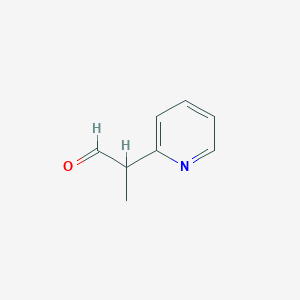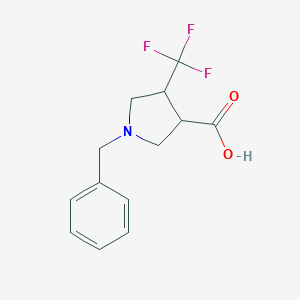
1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including structures similar to 1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid, often involves strategies such as cyclization reactions or functionalization of existing pyrrolidine frameworks. For instance, intramolecular cyclization of 1-Benzyl-2-(nitromethylene)pyrrolidines in triflic acid can afford complex pyrrolidinic structures, showcasing the versatility of pyrrolidine synthesis methods (Fante et al., 2014).
Scientific Research Applications
Synthesis and Biological Activities
Research on related compounds demonstrates significant interest in the synthesis of novel pyrrolidine derivatives with potential biological activities. For instance, the synthesis of 5-acyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and their homologous derivatives was explored for their antiinflammatory and analgesic activities. These compounds, including variations with benzoyl groups, were evaluated for their potency in analgesic assays and showed minimal gastrointestinal erosion on chronic administration in rats. Such studies indicate the potential of pyrrolidine derivatives in developing new analgesic agents (Muchowski et al., 1985).
Chemical Functionalization and Coordination Polymers
Another area of application involves the synthesis of coordination polymers assembled from aromatic carboxylic acids derivatives. These studies highlight the design and characterization of new materials with interesting photophysical properties, which could be relevant for applications in optoelectronics and luminescence-based sensors (Sivakumar et al., 2011).
Structural Studies and Crystal Engineering
The structural properties of compounds related to "1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid" have been extensively studied, with an emphasis on understanding their molecular configurations, hydrogen-bonded networks, and implications for crystal engineering. Such insights are crucial for designing materials with desired physical and chemical properties, paving the way for innovations in materials science and pharmaceuticals (Chesna et al., 2017).
Applications in Organic Synthesis
Research also delves into the reactivity and applications of pyrrolidine and pyridine derivatives in organic synthesis, exploring their roles as intermediates in the formation of complex molecules. This includes investigations into the stability and reactivity of various substituted pyridinium salts and their utility in synthesizing acyl fluorides, which are valuable intermediates in organic chemistry (Wagner et al., 1999).
Safety And Hazards
properties
IUPAC Name |
1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO2/c14-13(15,16)11-8-17(7-10(11)12(18)19)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLFXWLJSRPJNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599241 |
Source


|
| Record name | 1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid | |
CAS RN |
169750-31-6 |
Source


|
| Record name | 1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



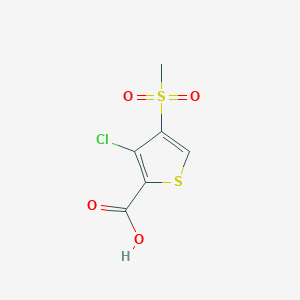
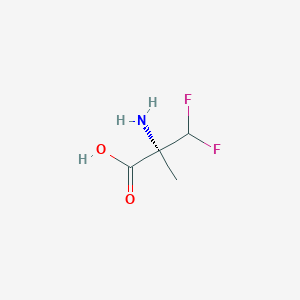


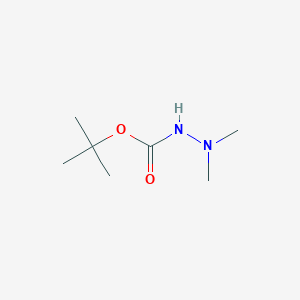
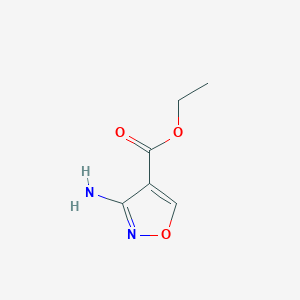
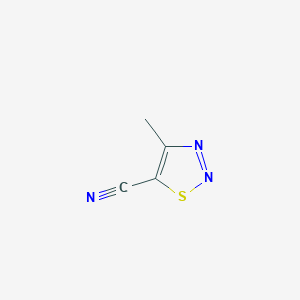
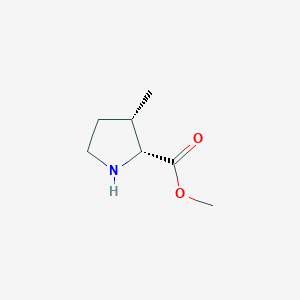
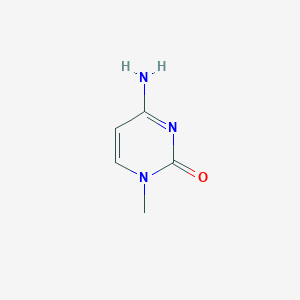
![Carbamic acid, [(1R,3S)-3-ethenylcyclopentyl]-, 1,1-dimethylethyl ester, rel-](/img/structure/B66017.png)
